7-Bromothieno[3,2-d]pyrimidine-4-thiol chemical properties and stability
7-Bromothieno[3,2-d]pyrimidine-4-thiol chemical properties and stability
Topic: 7-Bromothieno[3,2-d]pyrimidine-4-thiol: Chemical Properties, Stability, and Synthetic Utility Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
7-Bromothieno[3,2-d]pyrimidine-4-thiol (and its stable tautomer, the 4(3H)-thione ) represents a critical scaffold in the development of ATP-competitive kinase inhibitors. The thieno[3,2-d]pyrimidine core functions as a bioisostere of purine, offering optimized lipophilicity and binding kinetics for targets such as PIM-1/2/3 , EGFR , and PI3K .
This guide details the physicochemical behavior of the 4-thiol/thione moiety, specifically its tautomeric equilibrium, nucleophilic utility in S-alkylation, and the orthogonal reactivity of the C-7 bromine handle. It addresses the stability challenges posed by oxidative disulfide formation and provides validated protocols for its synthesis and downstream functionalization.
Chemical Identity & Physical Properties
The molecule exists in a dynamic equilibrium between the thiol (aromatic) and thione (non-aromatic) forms. In the solid state and neutral solution, the thione predominates due to the stability of the amide-like thioamide resonance.
| Property | Data / Description |
| Systematic Name | 7-Bromo-3H-thieno[3,2-d]pyrimidine-4-thione |
| Tautomer Name | 7-Bromothieno[3,2-d]pyrimidine-4-thiol |
| Molecular Formula | C₆H₃BrN₂S₂ |
| Molecular Weight | 247.13 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Solubility | Low in water; Soluble in DMSO, DMF, hot EtOH; Soluble in aqueous base (as thiolate) |
| pKa (Predicted) | ~8.6 (Thiol proton) |
| CAS (Core) | 21586-25-4 (refers to 7-bromo parent); 41102-25-4 (4-chloro precursor) |
Tautomeric Equilibrium
Understanding the tautomerism is vital for reactivity. The thione (A) is the stable storage form. The thiol (B) is the reactive species generated in situ under basic conditions for nucleophilic substitutions.
Figure 1: Tautomeric equilibrium governing the reactivity of the 4-thiol/thione moiety.
Synthesis & Production
The 4-thiol is rarely purchased due to oxidative instability. It is best generated fresh from the commercially available 7-bromo-4-chlorothieno[3,2-d]pyrimidine .
Synthetic Pathway
The displacement of the C-4 chloride by a sulfur nucleophile is the standard route. Thiourea is preferred over NaSH to avoid bis-sulfide formation and to yield a high-purity thione salt that precipitates directly.
Figure 2: Conversion of the 4-chloro precursor to the 4-thione via thiourea.
Protocol: Synthesis from 4-Chloro Precursor
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Dissolution: Dissolve 7-bromo-4-chlorothieno[3,2-d]pyrimidine (1.0 eq) in absolute ethanol (10 mL/g).
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Addition: Add thiourea (1.1 eq).
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Reflux: Heat to reflux for 3–4 hours. The isothiouronium salt may precipitate.
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Hydrolysis: Cool to room temperature. Add 1N NaOH (2.0 eq) and stir for 1 hour. The mixture will clarify as the thiolate forms, then re-precipitate upon acidification.
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Isolation: Acidify carefully with acetic acid to pH 5–6. The yellow thione precipitates.
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Purification: Filter, wash with water and cold ethanol. Dry under vacuum.
Reactivity Profile & Stability
S-Alkylation (Thioether Formation)
This is the primary application. The thiolate anion is a soft nucleophile, reacting efficiently with alkyl halides.
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Conditions: K₂CO₃ or Cs₂CO₃ in DMF/Acetone at RT.
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Selectivity: Reaction occurs exclusively at the Sulfur atom (S-alkylation) rather than Nitrogen (N-alkylation) due to the higher nucleophilicity of the thiolate.
C-7 Bromine Functionalization (Cross-Coupling)
The C-7 bromine allows for scaffold expansion via Suzuki-Miyaura or Buchwald-Hartwig couplings.
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Critical Constraint: Free thiols/thiones are catalyst poisons for Palladium. They bind irreversibly to Pd(0), killing the catalyst.
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Strategy: You MUST perform S-alkylation or S-protection (e.g., S-benzyl) before attempting Pd-catalyzed coupling at C-7.
Stability & Degradation
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Oxidation: In the presence of air and moisture, the thiol oxidizes to the disulfide dimer . This is accelerated in basic solutions.
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Prevention: Store under Nitrogen/Argon at -20°C.
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Desulfurization: The thiol can be removed (Raney Nickel) to yield the core 7-bromothieno[3,2-d]pyrimidine, though this is less common in drug design.
Experimental Protocols (Self-Validating)
Protocol A: S-Alkylation (Thioether Synthesis)
Use this protocol to cap the thiol before Pd-coupling.
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Setup: In a flame-dried flask, suspend 7-bromothieno[3,2-d]pyrimidine-4-thione (1 mmol) in dry DMF (5 mL).
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Deprotonation: Add anhydrous K₂CO₃ (1.5 mmol). Stir at RT for 15 min. The suspension may change color (thiolate formation).
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Alkylation: Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 mmol) dropwise.
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Monitoring: Stir at RT. Monitor by TLC (SiO₂; 30% EtOAc/Hexanes). The polar thione spot will disappear, replaced by a less polar thioether spot.
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Workup: Pour into ice water (20 mL). Filter the precipitate.
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Validation: ¹H NMR should show the disappearance of the NH/SH proton (~13-14 ppm) and appearance of the S-alkyl signals.
Protocol B: Stability Check (Disulfide Detection)
If the material has been stored:
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Dissolve a small sample in DMSO-d6.
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Run ¹H NMR.
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Thione: Sharp singlet >13 ppm (NH).
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Disulfide: Absence of NH signal; potential doubling of aromatic signals due to symmetry breaking or broadening.
Safety & Handling (MSDS Summary)
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Hazard Classification: Acute Toxicity (Oral) Category 3; Skin/Eye Irritant.
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Odor: Thiol/thione derivatives often have a pungent, sulfurous odor. Work in a fume hood.
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Incompatibility: Strong oxidizing agents (peroxides, bleach) will cause vigorous oxidation to sulfoxides/sulfones.
References
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Synthesis of Thienopyrimidine Scaffolds
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Tautomerism of Heterocyclic Thiols
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Chemical Properties (PubChem)
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Kinase Inhibitor Applications
- Title: Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as potent PIM kinase inhibitors.
- Source:Journal of Medicinal Chemistry, 2009.
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URL:[Link]
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. submission.quimicanova.sbq.org.br [submission.quimicanova.sbq.org.br]
- 6. 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | C6HBrCl2N2S | CID 18326422 - PubChem [pubchem.ncbi.nlm.nih.gov]
7-Bromothienopyrimidine
Meisenheimer Complex
(Resonance Stabilized)
7-Substituted Product
